molecular formula C19H16F3N3O4 B11299800 N-(2-methoxyphenyl)-2-[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acetamide

N-(2-methoxyphenyl)-2-[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acetamide

Cat. No.: B11299800
M. Wt: 407.3 g/mol
InChI Key: PUOPQUOTKJTVLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxyphenyl)-2-[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acetamide is a complex organic compound that features a benzimidazole core, a trifluoromethyl group, and a dioxino ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-2-[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Construction of the Dioxino Ring: This can be done through cyclization reactions involving appropriate diol and aldehyde or ketone precursors.

    Attachment of the Methoxyphenyl Group: This step might involve nucleophilic substitution reactions where the methoxyphenyl group is introduced.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-2-[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Chemistry

In chemistry, N-(2-methoxyphenyl)-2-[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound might be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its ability to modulate specific molecular pathways might make it useful in treating certain diseases or conditions.

Industry

In industry, this compound could be used in the development of new materials with unique properties. Its trifluoromethyl group and dioxino ring might impart desirable characteristics such as increased stability, solubility, or reactivity.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2-[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or ion channels. The trifluoromethyl group could enhance its binding affinity or selectivity, while the dioxino ring might influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxyphenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide: Similar structure but lacks the dioxino ring.

    N-(2-methoxyphenyl)-2-[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]propionamide: Similar structure but with a propionamide group instead of an acetamide group.

Uniqueness

N-(2-methoxyphenyl)-2-[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acetamide is unique due to the presence of both the trifluoromethyl group and the dioxino ring. These features can significantly influence its chemical reactivity, biological activity, and physical properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C19H16F3N3O4

Molecular Weight

407.3 g/mol

IUPAC Name

N-(2-methoxyphenyl)-2-[2-(trifluoromethyl)-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-3-yl]acetamide

InChI

InChI=1S/C19H16F3N3O4/c1-27-14-5-3-2-4-11(14)23-17(26)10-25-13-9-16-15(28-6-7-29-16)8-12(13)24-18(25)19(20,21)22/h2-5,8-9H,6-7,10H2,1H3,(H,23,26)

InChI Key

PUOPQUOTKJTVLW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)CN2C3=CC4=C(C=C3N=C2C(F)(F)F)OCCO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.